5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid: is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones. One common method is the thermal cyclization of β-acylamidrazones at temperatures exceeding 140°C . Another approach involves the use of ethyl β-N-Boc-oxalamidrazone as a precursor, which undergoes cyclization to form the desired triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The triazole ring can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is a key intermediate in the synthesis of antiviral and antitumor agents.
Agriculture: It can be used in the development of agrochemicals, such as fungicides and herbicides.
Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or bind to receptors, disrupting biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: A closely related compound with similar chemical properties.
5-Amino-1,2,4-triazole-3-carboxylic acid:
Uniqueness
5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various metal ions and its potential as a building block for more complex molecules make it particularly valuable in research and industry.
Properties
Molecular Formula |
C4H4N4O3 |
---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
3-carbamoyl-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C4H4N4O3/c5-1(9)2-6-3(4(10)11)8-7-2/h(H2,5,9)(H,10,11)(H,6,7,8) |
InChI Key |
XZFCENVXUXPZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.